molecular formula C13H26N2O2 B8807465 tert-Butyl 4-(sec-butyl)piperazine-1-carboxylate

tert-Butyl 4-(sec-butyl)piperazine-1-carboxylate

Cat. No.: B8807465
M. Wt: 242.36 g/mol
InChI Key: ZLNPFJGXHYBLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(sec-butyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-butan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

ZLNPFJGXHYBLDN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperazine-1-carboxylic acid tert-butyl ester (7.00 g), 3-pentanone (3.89 g), glacial acetic acid (2.22 mL) and sodium triacetoxyborohydride (11.95 g) in dichloromethane (DCM, 200 mL) was stirred for 18 h at room temperature. The reaction mixture was quenched with 1 N aqueous NaOH (80 mL) and stirred for 2.5 h at room temperature. Additional water (100 mL) was added, and the resulting mixture was extracted with DCM (3×100 mL). Extracts were combined and washed with water (2×100 mL), dried (Na2SO4), and concentrated under reduced pressure, yielding the title compound (6.28 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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